molecular formula C17H20N2O B14265619 N-Benzyl-2-benzylaminopropanamide CAS No. 142713-67-5

N-Benzyl-2-benzylaminopropanamide

Cat. No.: B14265619
CAS No.: 142713-67-5
M. Wt: 268.35 g/mol
InChI Key: XMYPLRAKFWEDDP-UHFFFAOYSA-N
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Description

N-Benzyl-2-benzylaminopropanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with two benzyl groups at the nitrogen and α-carbon positions.

Properties

CAS No.

142713-67-5

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

N-benzyl-2-(benzylamino)propanamide

InChI

InChI=1S/C17H20N2O/c1-14(18-12-15-8-4-2-5-9-15)17(20)19-13-16-10-6-3-7-11-16/h2-11,14,18H,12-13H2,1H3,(H,19,20)

InChI Key

XMYPLRAKFWEDDP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2-benzylaminopropanamide typically involves the reaction of benzylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of benzylamine attacks the electrophilic carbon of benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-2-benzylaminopropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Benzyl chloride (C₆H₅CH₂Cl), sodium hydroxide (NaOH)

Major Products Formed:

    Oxidation: Amides, carboxylic acids

    Reduction: Amines

    Substitution: Halogenated benzyl derivatives

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between N-Benzyl-2-benzylaminopropanamide and its closest analogs:

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Features
This compound C₁₇H₂₀N₂O Benzyl (N), Benzyl (α-C) ~268.36 (calculated) Dual benzyl groups enhance steric bulk; potential for chelation or catalysis.
2-(Benzylamino)-N-cyclopentylpropanamide C₁₅H₂₂N₂O Cyclopentyl (N), Benzyl (α-C) 246.35 Cyclopentyl substituent increases hydrophobicity; possible CNS activity.
2-(Benzylamino)-N-(2-methylpropyl)propanamide C₁₄H₂₂N₂O Isobutyl (N), Benzyl (α-C) 234.34 Compact alkyl chain improves solubility; potential for peptide mimetics.
N-[1-(1,3-Benzodioxol-5-yl)propan-2-yl]propanamide C₁₃H₁₇NO₃ Benzodioxole (α-C), Propionamide 235.28 Benzodioxole moiety introduces electron-rich aromaticity; possible CNS effects.

Key Observations :

  • Steric Effects: this compound’s dual benzyl groups create significant steric hindrance compared to analogs with smaller substituents (e.g., isobutyl or cyclopentyl). This may limit its utility in tight-binding interactions but enhance selectivity in catalytic processes .
  • Pharmacological Potential: Analogs like 2-(benzylamino)-N-cyclopentylpropanamide suggest that such compounds may interact with neurological targets, though direct evidence for the target compound is lacking .
Computational Predictions

For N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]propanamide, computational data (e.g., XLogP3 = 1.6, topological polar surface area = 55.8 Ų) indicate moderate hydrophobicity and hydrogen-bonding capacity . Extrapolating to this compound, its higher molecular weight and aromaticity likely increase lipophilicity (predicted XLogP3 > 3.0), impacting membrane permeability.

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